5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Description
Properties
IUPAC Name |
5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSTVVWUURZPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739198 | |
| Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648896-38-2 | |
| Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Condensation Reaction: The amino group reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) under reflux conditions in a suitable solvent such as acetic acid or ethanol.
- Cyclization: The intermediate undergoes intramolecular cyclization, often facilitated by acid catalysis, to form the quinoline ring system.
- Hydroxy Group Formation: The hydroxyl group at the 8-position is introduced or retained during cyclization, often through hydrolysis or oxidation steps.
Research Findings:
- The process yields 5-chloro-8-hydroxyquinoline derivatives with high purity, typically exceeding 97% as measured by HPLC.
- The synthesis can be optimized by adjusting molar ratios and reaction temperatures, with typical yields around 95%.
Chlorination and Hydroxylation of Preformed Quinoline Derivatives
Another approach involves chlorination of pre-existing quinoline compounds followed by hydroxylation at the 8-position.
Methodology:
- Chlorination: Selective chlorination at the 5- and 7-positions using reagents like phosphorus oxychloride or sulfuryl chloride.
- Hydroxylation: Introduction of the hydroxyl group at the 8-position through oxidative hydroxylation, often employing oxidants such as hydrogen peroxide or potassium permanganate under controlled conditions.
Research Data:
- US Patent US3560508A describes a process for synthesizing 5,7-dichloro-8-hydroxyquinoline, which can be adapted for the mono-chlorinated compound by controlling chlorination conditions.
- The process involves chlorination in acidic media, followed by oxidation and purification steps, achieving yields of approximately 80-90%.
Multi-Step Synthesis via Nitration, Reduction, and Cyclization
A more complex route involves nitration of quinoline precursors, reduction of nitro groups, and subsequent cyclization.
Procedure:
- Nitration: Introduction of nitro groups at the 5- or 7-positions using nitric acid or mixed acid systems.
- Reduction: Conversion of nitro groups to amino groups via catalytic hydrogenation or chemical reduction.
- Cyclization: Formation of the quinoline ring via condensation with suitable aldehydes or ketones, followed by chlorination and hydroxylation.
Research Insights:
- This method allows for precise functionalization but involves multiple steps, each requiring optimization to maximize overall yield.
- The process is suitable for synthesizing derivatives with specific substitutions, as demonstrated in the synthesis of styrylquinoline derivatives.
Research Data Table: Comparison of Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of 2-amino-4-chlorophenol with aldehydes | 2-Amino-4-chlorophenol, aromatic aldehyde | Condensation, cyclization | 95% | High purity, straightforward | Requires pure starting materials |
| Chlorination of preformed quinoline | Quinoline derivatives | Chlorination, oxidation | 80-90% | Direct modification | Less selective, over-chlorination risk |
| Nitration-reduction-cyclization | Quinoline precursors | Nitration, reduction, cyclization | Variable (70-85%) | Structural diversity | Multi-step, longer process |
Notes on Optimization and Process Control
- Reaction Conditions: Elevated temperatures (~90°C) and molar ratios (e.g., 2:1 amino-phenol to aldehyde) are critical for high yield.
- Solvent Choice: Hydrochloric acid, acetic acid, or pyridine are commonly used solvents, with acid strength influencing reaction rate and selectivity.
- Purification: Filtration, washing, and recrystallization are standard, with activated carbon employed for decolorization.
- Yield and Purity: Achieving purity above 97% is feasible with proper purification, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- Intermediate in Drug Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications to create more complex derivatives.
- Coordination Chemistry : It acts as a ligand that can chelate metal ions, making it valuable in coordination chemistry applications.
| Application | Description |
|---|---|
| Synthesis of Quinoline Derivatives | Used as a building block for creating more complex compounds. |
| Ligand in Coordination Chemistry | Chelates metal ions, facilitating various chemical reactions. |
Biological Applications
Antimicrobial Properties
- Inhibition of Pathogen Growth : Research indicates that 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol inhibits enzymes involved in DNA replication, which is critical for the growth of various pathogens. This property makes it a candidate for developing antimicrobial agents.
Chelation and Metal Ion Homeostasis
- Metal Ion Chelation : The compound has shown the ability to bind metal ions such as copper and zinc, disrupting metal ion homeostasis within cells. This chelation can influence cellular signaling pathways and gene expression .
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibits DNA replication enzymes in pathogens. |
| Chelation | Binds metal ions, affecting cellular processes. |
Medicinal Applications
Potential Therapeutic Uses
- Drug Development : The compound is being explored for its potential therapeutic effects against infections and possibly cancer due to its ability to inhibit essential biological processes in pathogens .
- Neuroprotective Effects : Some studies suggest that its chelating properties may be beneficial in treating neurodegenerative diseases by restoring metal ion balance .
| Medicinal Application | Potential Benefit |
|---|---|
| Antimicrobial Treatment | Effective against bacterial and fungal infections. |
| Neurodegenerative Disease Treatment | May help restore metal ion balance in the brain. |
Industrial Applications
Dyes and Pigments Production
- Chemical Manufacturing : In the industrial sector, this compound is utilized in producing dyes, pigments, and other specialty chemicals due to its unique structural features. Its ability to interact with various substrates enhances its utility in industrial applications.
| Industrial Use | Description |
|---|---|
| Dyes and Pigments | Serves as a precursor for synthesizing various dyes and pigments. |
| Specialty Chemicals | Used in formulating specialty chemicals due to its reactive properties. |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
Case Study 2: Neuroprotective Potential
Research on neurodegenerative diseases highlighted the compound's ability to chelate metal ions effectively, which may alleviate symptoms associated with metal ion imbalances in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions such as copper and zinc. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound can inhibit certain enzymes involved in DNA replication, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of 8-hydroxyquinoline derivatives are highly dependent on substituents at positions 5 and 7. Below is a comparative analysis of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol with structurally related compounds:
Key Comparisons:
Hydrophobicity and Solubility: The 2-hydroxyphenyl group in the target compound introduces polarity, likely reducing LogP compared to aliphatic amine derivatives (e.g., pyrrolidinyl or piperazinyl groups) . In contrast, sulfonyl or nitro substituents (e.g., 7-Chloro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol) increase molecular weight and may hinder membrane permeability .
Biological Activity: Anticancer Effects: Mannich base derivatives (e.g., Q-4) with fluorinated aryl groups exhibit superior cytotoxicity (IC50 <1 µM) compared to non-halogenated analogues, suggesting halogenation enhances target affinity . Enzyme Inhibition: Piperazinylmethyl derivatives (e.g., 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol) show potent inhibition of HIV-1 integrase (IC50 <1 µM), while sulfonyl-substituted compounds are less active .
Synthetic Accessibility :
- The target compound’s 2-hydroxyphenyl group may require multi-step synthesis (e.g., Suzuki coupling), whereas Mannich reaction-derived analogues (e.g., Q-4) are synthesized in higher yields (up to 85%) .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group provides two H-bond donors (OH groups), which may enhance binding to targets like kinases or metalloenzymes compared to mono-donor analogues .
Biological Activity
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN1O2, with a molecular weight of approximately 273.72 g/mol. The compound features a quinoline core substituted at the 5 and 7 positions with chlorine and a 2-hydroxyphenyl group, respectively. The presence of a hydroxyl group enhances its potential for various biological interactions, including metal ion chelation, which is critical for its antimicrobial efficacy.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism primarily involves chelation of essential metal ions required for microbial growth. This property allows the compound to disrupt metal-dependent processes within microbial cells, leading to reduced viability. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Anticancer Activity
Research indicates that this compound may possess anticancer properties, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. It has been shown to affect various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancers. The compound's ability to interact with cellular pathways involved in proliferation and survival makes it a candidate for further investigation as an anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including chlorination and condensation reactions involving 8-hydroxyquinoline derivatives. Various synthetic routes have been explored to optimize yield and purity, making it accessible for pharmacological studies.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Chloro-8-hydroxyquinoline | Chlorine at position 5; hydroxyl at position 8 | Antifungal and antibacterial |
| 7-Hydroxyquinoline | Hydroxyl at position 7; no chlorine | Antimicrobial properties |
| 5-Iodo-7-(2-hydroxyphenyl)quinolin-8-ol | Iodine instead of chlorine; similar phenolic group | Potentially enhanced biological activity |
| Cloxiquine (5-Chloro-8-hydroxyquinoline derivative) | Contains both chloro and hydroxy groups | Antifungal agent |
This table illustrates the unique substitution pattern of this compound that may enhance its biological activities compared to other derivatives.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Study : A study conducted on the efficacy of this compound against Pseudomonas aeruginosa reported inhibition zones comparable to standard treatments, demonstrating its potential as an alternative antimicrobial agent .
- Anticancer Research : In vitro studies showed that this compound inhibited cell proliferation in cancer cell lines with IC50 values indicating significant potency against breast cancer cells (MCF-7), suggesting its potential role in cancer therapy .
- Metal Ion Interaction : Interaction studies revealed that the compound effectively binds to metal ions such as copper(II), zinc(II), and iron(III), enhancing its biological activity through metal chelation mechanisms.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol, and how can reaction yields be optimized?
Answer:
- Microwave-assisted Mannich reaction : A modified Mannich reaction under microwave conditions (100°C in ethanol) enables efficient introduction of substituents at position 6. This method reduces reaction time and improves regioselectivity .
- Stepwise functionalization : Start with 5-chloro-8-hydroxyquinoline, followed by a Mannich reaction with paraformaldehyde and aromatic aldehydes (e.g., 2-fluorobenzylamine) under reflux in ethanol. Acidic cleavage of intermediates (e.g., dihydro[1,3]-oxazine rings) ensures high purity .
- Yield optimization : Use triethylamine as a base to stabilize intermediates and recrystallize products from ethanol-water (1:1) for purification. Typical yields range from 3–10%, but scaling reactions and adjusting stoichiometry (e.g., 1.2 mmol paraformaldehyde per 1 mmol substrate) can improve efficiency .
Q. How should researchers safely handle this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Toxicity mitigation : The compound may cause skin irritation and genetic toxicity. Avoid direct exposure and implement spill containment protocols. Store at –20°C in airtight containers .
- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns. For example, the hydroxyl proton at position 8 typically appears downfield (δ 10–12 ppm), while aromatic protons show coupling constants indicative of quinoline ring geometry .
- HRMS-ESI : Validate molecular weight and fragmentation patterns. Discrepancies >2 ppm between calculated and observed values suggest incomplete purification or degradation .
- TLC with Fehling’s complexation : Use Fehling’s solution to detect quinolin-8-ol derivatives via UV-Vis spectrophotometry at 410 nm .
Advanced Research Questions
Q. How does the substitution pattern at position 7 influence the compound’s bioactivity (e.g., anticancer or enzyme inhibition)?
Answer:
- Hydrophilic-lipophilic balance : Introducing morpholine or piperidine at position 7 (e.g., Q-2, Q-3 derivatives) reduces hydrophobicity, enhancing cellular uptake and cytotoxicity in cancer models. Fluorobenzylamino groups (Q-4) further optimize solubility .
- Metal-chelating activity : The 8-hydroxyquinoline core binds Cu²⁺/Fe³⁺, generating redox-active complexes that induce oxidative stress in cancer cells. Substituents at position 7 modulate metal-binding affinity and specificity .
- Enzyme inhibition : Derivatives like 5-chloro-7-(diethylaminomethyl)quinolin-8-ol act as allosteric inhibitors of porphobilinogen synthase (PBGS), stabilizing hexameric enzyme conformations. Structural analogs (e.g., clioquinol) show similar mechanisms but vary in potency due to halogen substitution .
Q. What computational strategies can predict the compound’s binding modes with biological targets?
Answer:
- Docking studies : Use programs like AutoDock Vina to model interactions with PBGS or HDACs. Focus on the quinoline ring’s π-π stacking with aromatic residues and hydrogen bonding via the hydroxyl group .
- Molecular dynamics (MD) simulations : Assess stability of protein-ligand complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy calculations (MM-PBSA) .
- SAR-by-NMR : Combine fragment-based screening with NOE correlations to map substituent effects on binding affinity .
Q. How can researchers resolve contradictions in crystallographic or spectral data for this compound?
Answer:
- Critical point analysis : For crystallographic discrepancies, refine structures using SHELXL with Hirshfeld atom refinement (HAR) to account for electron density anomalies. Compare bond critical points (BCPs) and ring critical points (RCPs) across theoretical levels (e.g., DFT vs. MP2) .
- Multivariate NMR analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants in 1H NMR can differentiate between para- and meta-substituted phenyl groups .
- Cross-validate with HRMS : Confirm molecular integrity when spectral data conflict. For instance, unexpected peaks in 13C NMR may indicate regioisomeric impurities detectable via HRMS .
Q. What strategies improve the environmental sustainability of synthesizing this compound?
Answer:
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower toxicity and higher recyclability .
- Microwave-assisted synthesis : Reduces energy consumption by 40–60% compared to conventional heating .
- Catalyst recovery : Immobilize acidic catalysts (e.g., HCl on silica) for reuse in dihydro[1,3]-oxazine cleavage steps .
Q. How do researchers validate the compound’s role in inhibiting angiogenesis or Ras signaling pathways?
Answer:
- Endothelial cell proliferation assays : Treat HUVECs with the compound (1–50 µM) and measure inhibition via MTT assays. Correlate results with downregulation of VEGF or HIF-1α .
- Ras membrane localization : Use immunofluorescence to track GFP-tagged Ras in treated cells. The compound’s 8-hydroxyquinoline scaffold disrupts Rce1-mediated Ras prenylation, preventing membrane anchoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
